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Compound of Interest

Compound Name: Carbonyl sulfide

Cat. No.: B1216135 Get Quote

Application Notes and Protocols

Carbonyl sulfide (COS), a linear triatomic molecule (O=C=S), is emerging as a critical

specialty gas in the semiconductor manufacturing industry.[1] Its unique chemical properties,

including thermal stability at room temperature and selective reactivity at elevated

temperatures, make it a valuable tool for atomic-scale precision in various fabrication

processes.[1] High-purity carbonyl sulfide, typically exceeding 99.999%, is essential as

impurities can significantly impact the performance and yield of semiconductor devices.[2]

Key Applications:
Surface Passivation of III-V Semiconductors: A significant application of COS is in the

formation of ultrathin sulfide passivation layers on III-V semiconductor surfaces, such as

Gallium Arsenide (GaAs) and Indium Phosphide (InP).[1] This treatment is crucial for

suppressing surface oxidation and reducing Fermi-level pinning, which in turn enhances

device reliability.[1] The use of COS in ALD processes at institutions like imec has been

shown to reduce surface oxidation by as much as 90%, leading to improved device yields.[3]

Precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): COS

serves as a sulfur source in ALD and CVD processes, which are fundamental techniques for

depositing thin films.[1][4][5] It is particularly useful for the synthesis of transition metal

dichalcogenides (TMDs) like MoS₂ and WS₂, which are key materials for next-generation 2D

electronics.[1] Its low thermal decomposition temperature (around 150°C) makes it

compatible with temperature-sensitive substrates.[1]
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Dopant Source: In the production of silicon carbide (SiC) and gallium nitride (GaN) films,

COS is utilized as a sulfur source for n-type doping.[1][3] This allows for precise control over

the incorporation of sulfur to achieve the desired electrical conductivity in the semiconductor

material.[1]

Etching Agent: In plasma etching processes, COS is used as an additive gas.[6][7] It

contributes to more anisotropic etch profiles and improves selectivity. For instance, adding a

small percentage of COS to an oxygen plasma for etching amorphous carbon layers can

improve the top/bottom opening ratio by approximately 37%.[8] The sulfur from COS forms a

passivation layer on the sidewalls of etched features, protecting them from oxygen radicals

and preventing undesirable bowing.[6][8]

Quantitative Data Summary:
Application Process Key Parameters Observed Results

Surface Passivation ALD on GaAs & InP COS precursor
90% reduction in

surface oxidation.[3]

Etching
Amorphous Carbon

Layer Etching
O₂ plasma + 5% COS

~37% improvement in

top/bottom opening

ratio.[8]

Etching
Amorphous Carbon

Layer Etching
O₂ plasma + COS

~6% reduction in

amorphous carbon

hole distortion.[8]

Etching
High Aspect Ratio

Contact Oxide Etching

O₂ plasma + COS for

mask etching

5% improvement in

contact oxide opening;

20% improvement in

mask etch selectivity.

[8]

Fluorocarbon Gas

Mixtures

Plasma Etching (CF₄

& C₂F₆ blends)
COS as a stabilizer

40% reduction in etch

rate variation.[3]

Fluorocarbon Gas

Mixtures
Deep Trench Etching

COS-enhanced CF₄

mixtures

Improvement in

aspect ratios from

20:1 to 50:1.[3]
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Experimental Protocols:
1. Protocol for Surface Passivation of III-V Substrates using COS in ALD

This protocol describes a general procedure for the surface passivation of a GaAs substrate

using carbonyl sulfide in an Atomic Layer Deposition (ALD) system.

Materials:

GaAs wafer

High-purity carbonyl sulfide (COS) gas (99.999%+)

High-purity nitrogen (N₂) gas (for purging)

ALD reactor

Procedure:

Substrate Preparation:

Clean the GaAs wafer using a standard solvent cleaning procedure (e.g., acetone,

isopropanol, deionized water).

Perform a native oxide etch using a suitable solution (e.g., diluted HCl or NH₄OH).

Rinse with deionized water and dry with N₂ gas.

Immediately load the substrate into the ALD reactor load-lock.

ALD Process:

Transfer the substrate into the main ALD chamber.

Heat the substrate to the desired deposition temperature (e.g., 150-300°C). The low

thermal decomposition temperature of COS allows for a relatively low process

temperature.[1]

Cycle 1:
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Pulse A (Metal Precursor): Pulse the appropriate metal precursor (e.g., a precursor for

Ga or a high-k dielectric) into the chamber for a set duration (e.g., 0.1 - 1.0 seconds).

Purge 1: Purge the chamber with N₂ gas to remove any unreacted precursor and

byproducts (e.g., 5-20 seconds).

Pulse B (COS): Pulse COS gas into the chamber for a set duration (e.g., 0.5 - 2.0

seconds). The COS will react with the surface to form a sulfide layer.

Purge 2: Purge the chamber with N₂ gas to remove unreacted COS and any gaseous

byproducts (e.g., 10-30 seconds).

Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

Post-Deposition:

Cool down the substrate under an inert N₂ atmosphere.

Remove the substrate from the reactor.

Characterize the passivated surface using techniques such as X-ray Photoelectron

Spectroscopy (XPS) to confirm the presence of the sulfide layer and reduction of oxides,

and electrical measurements to assess device performance.

2. Protocol for Amorphous Carbon Layer (ACL) Etching with a COS/O₂ Plasma

This protocol outlines a general procedure for anisotropically etching an amorphous carbon

layer using a plasma-enhanced reactive ion etching (RIE) system with a carbonyl sulfide and

oxygen gas mixture.[8][9]

Materials:

Wafer with a patterned amorphous carbon layer to be etched.

High-purity carbonyl sulfide (COS) gas.

High-purity oxygen (O₂) gas.
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Reactive Ion Etcher (RIE).

Procedure:

System Preparation:

Ensure the RIE chamber is clean and has reached its base pressure.

Load the wafer onto the chuck and ensure good thermal contact.

Etching Process:

Set the process parameters:

RF Power: Typically in the range of 100-1000 W, depending on the etcher configuration.

[9]

Pressure: Maintain a low pressure, for example, 20 mTorr.[9]

Gas Flow Rates: Introduce O₂ at a flow rate of approximately 200 sccm and COS at a

flow rate corresponding to 5% of the total gas mixture.[8][9]

Substrate Temperature: Can be maintained at room temperature (e.g., 300 K).[9]

Ignite the plasma and etch for the predetermined time required to clear the amorphous

carbon layer.

Process Completion:

Turn off the RF power and gas flows.

Vent the chamber and unload the wafer.

Analysis:

Analyze the etch profile using a Scanning Electron Microscope (SEM) to verify the

anisotropy and the opening ratio of the etched features.
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Visualizations:
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Post-Deposition
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Click to download full resolution via product page

Caption: Workflow for surface passivation of a GaAs substrate using COS in an ALD system.
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Effects of COS in Etching
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Caption: Logical relationship of COS addition in plasma etching processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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